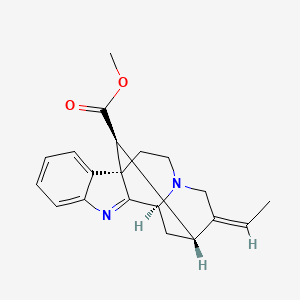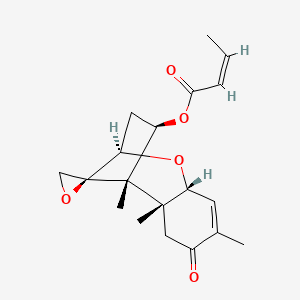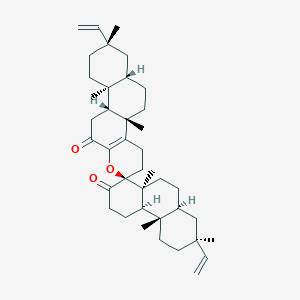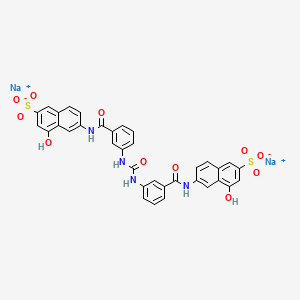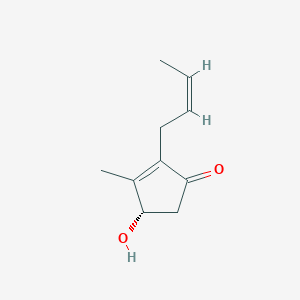
Azadiradione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azadiradione is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by oxo groups at positions 3 and 16, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antimycobacterial and anti-inflammatory activities. It has a role as a plant metabolite, an antimycobacterial drug and an anti-inflammatory agent. It is a limonoid, a tetracyclic triterpenoid, an acetate ester, a cyclic terpene ketone and a member of furans.
Wissenschaftliche Forschungsanwendungen
Cytoprotective and Anti-secretory Effects
Azadiradione, isolated from Azadirachta indica (neem), has been studied for its potential in treating gastric ulcers. Singh et al. (2015) in their research published in Phytotherapy Research, found that azadiradione exhibited potent antiulcer activity. It works through the inhibition of H+ K+-ATPase activity, demonstrating both cytoprotective and antisecretory effects, suggesting its value in future treatments for peptic ulceration (Singh et al., 2015).
Anti-nociceptive and Anti-inflammatory Activities
A 2013 study by Ilango et al., published in Natural Product Research, investigated the anti-nociceptive and anti-inflammatory activities of azadiradione. This study found significant anti-nociceptive and anti-inflammatory activities in azadiradione, supporting its traditional use for wound, burns, and injury treatment by tribal people (Ilango et al., 2013).
Insect Growth Inhibition
Lee et al. (1988), in their study published in Phytochemistry, identified the insect growth inhibitory effects of azadiradione. They found that azadiradione showed significant activity against Heliothis virescens, suggesting its potential as a natural insecticide (Lee et al., 1988).
Quantification in Plant Extracts
A study by Rangiah et al. (2016) in Analytical Methods developed a method for quantifying azadiradione in neem extracts. This methodology is essential for determining the specific compounds responsible for neem's insecticidal activity and has applications in modern agrochemical research (Rangiah et al., 2016).
Potential in Neurodegenerative Disease Treatment
Nelson et al. (2016), in their study published in Oncotarget, found that azadiradione ameliorates toxicity due to protein aggregation in cell and fly models of polyglutamine expansion diseases, including Huntington's disease and spinocerebellar ataxias. This is correlated with the activation of heat shock factor 1 function and expression of its target protein chaperone genes, suggesting azadiradione's potential in treating neurodegenerative diseases (Nelson et al., 2016).
Eigenschaften
Produktname |
Azadiradione |
|---|---|
Molekularformel |
C28H34O5 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
KWAMDQVQFVBEAU-HMWIRDDCSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Synonyme |
azadiradione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




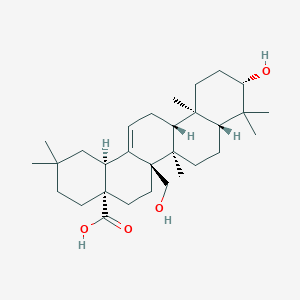
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
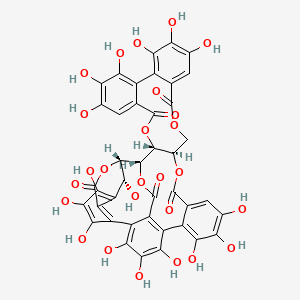
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
